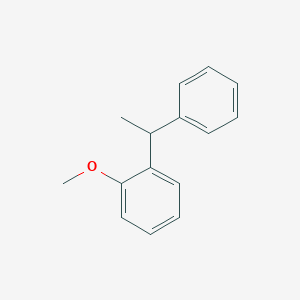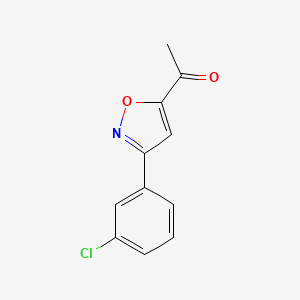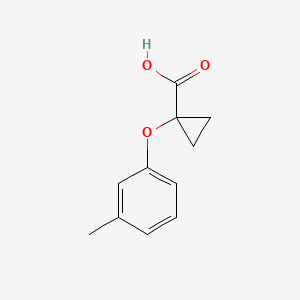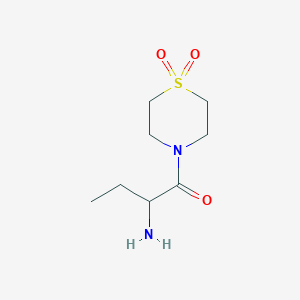
(alpha-Methylbenzyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (alpha-Methylbenzyl)anisole can be achieved through several methods. One common approach involves the Williamson ether synthesis, where sodium phenoxide reacts with an alpha-methylbenzyl halide under basic conditions to form the desired ether. The reaction typically occurs in an ethanol or water solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of excess dimethyl sulfate on sodium phenoxide to obtain the intermediate anisole, which is then further reacted with alpha-methylbenzyl halide. This method is advantageous due to its cost-effectiveness and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: (alpha-Methylbenzyl)anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group is an ortho/para directing group, making the compound more reactive towards electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.
Halogenation: Halogens such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed:
Nitration: Produces nitro derivatives such as 4-nitro-alpha-methylbenzyl anisole.
Halogenation: Forms halogenated derivatives like 4-bromo-alpha-methylbenzyl anisole.
Oxidation: Results in phenolic compounds such as 4-hydroxy-alpha-methylbenzyl anisole.
Scientific Research Applications
(alpha-Methylbenzyl)anisole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (alpha-Methylbenzyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophiles. The compound’s effects are mediated through the formation of intermediates that undergo further transformations, leading to the desired products .
Comparison with Similar Compounds
Anisole (Methoxybenzene): Similar structure but lacks the alpha-methylbenzyl group.
Benzyl Anisole: Contains a benzyl group instead of an alpha-methylbenzyl group. It exhibits different reactivity patterns in chemical reactions.
Phenyl Anisole: Similar to (alpha-Methylbenzyl)anisole but without the alpha-methyl group. It has distinct chemical properties and applications.
Uniqueness: Its enhanced nucleophilicity and ability to undergo various chemical transformations make it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
79320-93-7 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methoxy-2-(1-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3 |
InChI Key |
PNIZXQAEXRQZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
![6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one](/img/structure/B12065380.png)


![4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)
![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)







